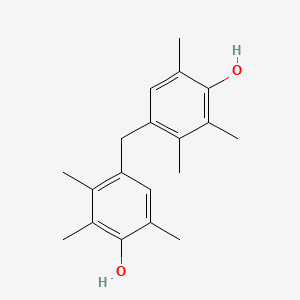
4,4'-Methylenebis(2,3,6-trimethylphenol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Methylenebis(2,3,6-trimethylphenol) is an organic compound with the molecular formula C19H24O2. It is a type of bisphenol, characterized by two phenol groups connected by a methylene bridge. This compound is known for its antioxidant properties and is used in various industrial applications.
Vorbereitungsmethoden
The synthesis of 4,4’-Methylenebis(2,3,6-trimethylphenol) typically involves the reaction of 2,3,6-trimethylphenol with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of a methylene bridge between the two phenol groups. Industrial production methods often utilize catalysts to enhance the reaction efficiency and yield. For example, the gas phase alkylation of phenol with excess methanol at high temperatures (around 450°C) on magnesium oxide catalysts doped with alkali or other metal oxides can be employed .
Analyse Chemischer Reaktionen
4,4’-Methylenebis(2,3,6-trimethylphenol) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and hydroquinones.
Reduction: Reduction reactions can convert quinones back to hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol rings, leading to the formation of various substituted derivatives.
Major products formed from these reactions include 2,3,5-trimethyl-1,4-benzoquinone and 2,3,5-trimethyl-1,4-hydroquinone .
Wissenschaftliche Forschungsanwendungen
4,4’-Methylenebis(2,3,6-trimethylphenol) has several scientific research applications:
Chemistry: It is used as an antioxidant in polymer chemistry to prevent the degradation of polymers.
Medicine: Research is ongoing to explore its potential therapeutic effects due to its antioxidant activity.
Industry: It is used as a stabilizer in lubricants and fuels to enhance their oxidative stability.
Wirkmechanismus
The antioxidant activity of 4,4’-Methylenebis(2,3,6-trimethylphenol) is primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. This process involves the formation of stable phenoxyl radicals, which do not propagate further radical reactions. The compound’s molecular structure, with multiple methyl groups and hydroxyl groups, enhances its radical scavenging efficiency .
Vergleich Mit ähnlichen Verbindungen
4,4’-Methylenebis(2,3,6-trimethylphenol) can be compared with other bisphenols such as:
4,4’-Methylenebis(2,6-di-tert-butylphenol): Known for its strong antioxidant properties and used in similar applications.
2,2’-Methylenebis(4-methylphenol): Another bisphenol with antioxidant properties, but with different substituents on the phenol rings.
The uniqueness of 4,4’-Methylenebis(2,3,6-trimethylphenol) lies in its specific substitution pattern, which provides a balance between steric hindrance and radical stabilization, making it an effective antioxidant.
Eigenschaften
CAS-Nummer |
29366-02-7 |
|---|---|
Molekularformel |
C19H24O2 |
Molekulargewicht |
284.4 g/mol |
IUPAC-Name |
4-[(4-hydroxy-2,3,5-trimethylphenyl)methyl]-2,3,6-trimethylphenol |
InChI |
InChI=1S/C19H24O2/c1-10-7-16(12(3)14(5)18(10)20)9-17-8-11(2)19(21)15(6)13(17)4/h7-8,20-21H,9H2,1-6H3 |
InChI-Schlüssel |
AKRWBYMONJDTKS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1O)C)C)CC2=C(C(=C(C(=C2)C)O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-aminofurazan-3-yl)-5-isopropyl-N-[1-(4-pyridyl)ethylideneamino]triazole-4-carboxamide](/img/structure/B14145097.png)
![[4-(Pyrazin-2-yl)piperazin-1-yl][2-(trifluoromethyl)phenyl]methanone](/img/structure/B14145101.png)
![3-[(Thiophen-3-yl)tellanyl]propanoic acid](/img/structure/B14145107.png)

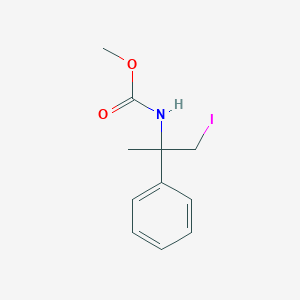
![2-[(5-heptyl-4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetic Acid](/img/structure/B14145122.png)
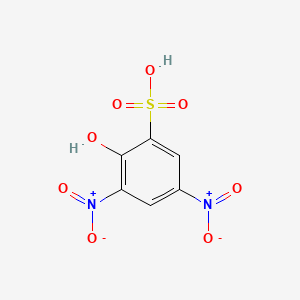
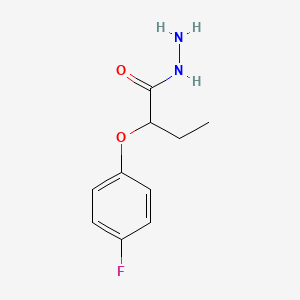

![2-[2-(Pyridin-4-yl)propyl]-1lambda~6~,2,6-thiadiazinane-1,1-dione](/img/structure/B14145147.png)
![Prop-2-en-1-yl 5-cyano-2-methyl-6-[(2-oxo-2-phenylethyl)sulfanyl]-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B14145151.png)
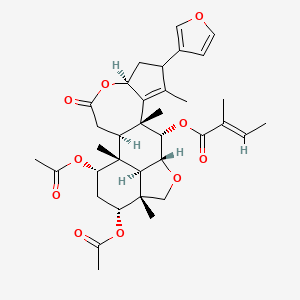
![5-Chloro-2-[(2-chloro-6-fluorophenyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14145156.png)
